2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline
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Overview
Description
2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline is a chemical compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a methoxy group at the second position and a piperidinyl group at the third position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline typically involves the reaction of an appropriate aniline derivative with a piperidine derivative. One common method involves the condensation of 2-methoxyaniline with 1-(propan-2-yl)piperidin-4-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-hydroxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline, while reduction of a nitro group can yield this compound .
Scientific Research Applications
2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
- 2-Methoxy-5-methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
Uniqueness
2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. The presence of the methoxy group and the piperidinyl group at specific positions can influence the compound’s reactivity and interaction with biological targets .
Properties
CAS No. |
648901-24-0 |
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Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-methoxy-3-(1-propan-2-ylpiperidin-4-yl)aniline |
InChI |
InChI=1S/C15H24N2O/c1-11(2)17-9-7-12(8-10-17)13-5-4-6-14(16)15(13)18-3/h4-6,11-12H,7-10,16H2,1-3H3 |
InChI Key |
CPOVWQNRUGGEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)C2=C(C(=CC=C2)N)OC |
Origin of Product |
United States |
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